molecular formula C5H5N5 B12519014 (Cyclopenta-2,4-dien-1-yl)-1H-pentazole CAS No. 652148-66-8

(Cyclopenta-2,4-dien-1-yl)-1H-pentazole

Cat. No.: B12519014
CAS No.: 652148-66-8
M. Wt: 135.13 g/mol
InChI Key: BYAMLWFFTBBUKA-UHFFFAOYSA-N
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Description

(Cyclopenta-2,4-dien-1-yl)-1H-pentazole is a compound that has garnered interest in the field of organic chemistry due to its unique structure and potential applications. This compound consists of a cyclopentadienyl ring fused with a pentazole ring, making it an intriguing subject for research in various scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopenta-2,4-dien-1-yl)-1H-pentazole typically involves the reaction of cyclopentadiene with azide compounds under controlled conditions. One common method is the Diels-Alder reaction, where cyclopentadiene reacts with a suitable azide to form the desired pentazole ring . The reaction conditions often require specific temperatures and catalysts to ensure the formation of the pentazole ring without unwanted side reactions.

Industrial Production Methods

While industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain high yields of the compound.

Chemical Reactions Analysis

Types of Reactions

(Cyclopenta-2,4-dien-1-yl)-1H-pentazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The pentazole ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

Scientific Research Applications

(Cyclopenta-2,4-dien-1-yl)-1H-pentazole has several scientific research applications:

Mechanism of Action

The mechanism of action of (Cyclopenta-2,4-dien-1-yl)-1H-pentazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . Detailed studies on its mechanism of action are still ongoing, with a focus on understanding its interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Cyclopenta-2,4-dien-1-yl)-1H-pentazole is unique due to its pentazole ring, which imparts distinct chemical and physical properties

Biological Activity

(Cyclopenta-2,4-dien-1-yl)-1H-pentazole is a nitrogen-rich heterocyclic compound with a unique structure that allows it to interact with various biological systems. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by its cyclopentadiene moiety and a pentazole ring. Its structural properties facilitate binding to enzymes and receptors, modulating their activity and leading to various biological effects.

The biological activity of this compound is primarily attributed to its ability to bind selectively to specific molecular targets. This interaction can lead to:

  • Enzyme Modulation : The compound can inhibit or activate enzymes involved in metabolic pathways.
  • Receptor Interaction : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Biological Activity Summary

The following table summarizes the known biological activities of this compound:

Activity Description
Enzyme InhibitionModulates activity of specific enzymes involved in metabolism
Receptor BindingInteracts with various receptors affecting signal transduction
CytotoxicityExhibits selective cytotoxic effects on certain cancer cell lines
Antimicrobial PropertiesPotential activity against specific bacterial strains

Enzyme Inhibition Studies

Recent studies have focused on the compound's ability to inhibit specific enzymes that play critical roles in disease processes. For instance, research has demonstrated that this compound effectively inhibits phospholipase A2 (PLA2), an enzyme implicated in inflammatory responses. This inhibition can lead to decreased production of pro-inflammatory mediators .

Cytotoxicity in Cancer Research

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways. Detailed investigations revealed that the compound triggers caspase activation, leading to programmed cell death .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound indicate potential efficacy against certain bacterial strains. These findings suggest a possible role for the compound in developing new antibacterial agents .

Industrial and Pharmaceutical Applications

The unique properties of this compound make it a candidate for various applications:

  • Drug Development : Its ability to modulate enzyme and receptor activity positions it as a promising lead compound for drug development targeting inflammatory diseases and cancer.
  • Material Science : The stability and reactivity of this compound can be utilized in creating new materials and catalysts for industrial processes.

Properties

CAS No.

652148-66-8

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

IUPAC Name

1-cyclopenta-2,4-dien-1-ylpentazole

InChI

InChI=1S/C5H5N5/c1-2-4-5(3-1)10-8-6-7-9-10/h1-5H

InChI Key

BYAMLWFFTBBUKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C=C1)N2N=NN=N2

Origin of Product

United States

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